molecular formula C46H30 B14256109 5,6,13,14-Tetraphenylpentacene CAS No. 478799-49-4

5,6,13,14-Tetraphenylpentacene

Cat. No.: B14256109
CAS No.: 478799-49-4
M. Wt: 582.7 g/mol
InChI Key: BCTOQQPZENASOW-UHFFFAOYSA-N
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Description

5,6,13,14-Tetraphenylpentacene is a derivative of pentacene, a polycyclic aromatic hydrocarbon known for its applications in organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,13,14-Tetraphenylpentacene typically involves the nucleophilic addition of bulky aryl substituents to pentacene-6,13-quinone. This reaction is carried out using lithium organic reagents, which facilitate the installation of phenyl groups at the desired positions . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 5,6,13,14-Tetraphenylpentacene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into its dihydro forms, which have different electronic properties.

    Substitution: The phenyl groups can be further functionalized through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted pentacenes and quinones, which can be further utilized in organic synthesis and materials science .

Scientific Research Applications

5,6,13,14-Tetraphenylpentacene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5,6,13,14-Tetraphenylpentacene exerts its effects is primarily related to its electronic properties. The phenyl groups influence the compound’s highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels, affecting its conductivity and stability. In biological systems, the compound may interact with cellular components through π-π stacking interactions and hydrophobic effects, influencing various molecular pathways .

Comparison with Similar Compounds

    Pentacene: The parent compound, known for its use in organic semiconductors.

    Tetracene: Another polycyclic aromatic hydrocarbon with similar electronic properties but fewer aromatic rings.

    Hexacene: A larger acene with increased reactivity and lower stability compared to pentacene derivatives.

Uniqueness: This makes it more suitable for applications in organic electronics and materials science compared to its unsubstituted counterparts .

Properties

CAS No.

478799-49-4

Molecular Formula

C46H30

Molecular Weight

582.7 g/mol

IUPAC Name

5,6,13,14-tetraphenylpentacene

InChI

InChI=1S/C46H30/c1-5-17-31(18-6-1)41-37-27-15-16-28-38(37)42(32-19-7-2-8-20-32)46-44(34-23-11-4-12-24-34)40-30-36-26-14-13-25-35(36)29-39(40)43(45(41)46)33-21-9-3-10-22-33/h1-30H

InChI Key

BCTOQQPZENASOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=C(C5=CC6=CC=CC=C6C=C5C(=C24)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9

Origin of Product

United States

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